molecular formula C18H17NO7 B11474384 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

Cat. No.: B11474384
M. Wt: 359.3 g/mol
InChI Key: MSBOVCBIPZNDAZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxin core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Core: The initial step involves the formation of the benzodioxin core through a cyclization reaction. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of Methoxy Groups: The next step involves the introduction of methoxy groups at specific positions on the benzodioxin ring. This is typically done through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where methoxy groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced benzodioxin derivatives.

    Substitution: Various substituted benzodioxin compounds.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its dual methoxy groups and carboxamide functionality make it particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C18H17NO7

Molecular Weight

359.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H17NO7/c1-21-14-8-11(15(22-2)17-16(14)25-9-26-17)18(20)19-10-3-4-12-13(7-10)24-6-5-23-12/h3-4,7-8H,5-6,9H2,1-2H3,(H,19,20)

InChI Key

MSBOVCBIPZNDAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)NC3=CC4=C(C=C3)OCCO4)OC)OCO2

Origin of Product

United States

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